Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
N-methyl-2-(4-phenyltriazol-1-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-12-7-8-15-9-11(13-14-15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
OPPMKASTNQNDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and efficient method for synthesizing 1,2,3-triazoles is the CuAAC reaction, which provides regioselective formation of 1,4-disubstituted triazoles under mild conditions.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Preparation of azide precursor: e.g., 2-azidoethylamine or protected analogs | The azide group is introduced by substitution of a suitable leaving group (e.g., halide) with sodium azide. |
| 2 | Preparation of phenylacetylene | Commercially available or synthesized phenylacetylene is used as the alkyne partner. |
| 3 | CuAAC reaction: azide + phenylacetylene + CuSO4·5H2O + sodium ascorbate + solvent (e.g., t-BuOH/H2O) | The reaction proceeds at room temperature, yielding the 1,4-disubstituted 1,2,3-triazole. |
| 4 | Isolation and purification | The product is isolated by filtration or extraction and purified by chromatography. |
A reaction of N-(prop-2-yn-1-yl)-3-sulfamoylbenzamides with phenyl azides in a 1:1 mixture of butanol and water in the presence of CuSO4·5H2O and sodium ascorbate gave triazole products in 52–98% yield.
In another example, 1-methyl-4-phenyl-1H-1,2,3-triazole was synthesized by reacting phenylacetylene with methyl azide generated in situ, using CuSO4·5H2O and sodium ascorbate in DMSO at room temperature, obtaining 80% yield.
Preparation of the Ethylamine Side Chain
The ethylamine moiety linked to the triazole nitrogen can be introduced by:
Using 2-azidoethylamine or its protected derivatives as the azide component in the CuAAC reaction.
Alternatively, performing post-cycloaddition functionalization of the triazole ring with an ethylamine substituent.
In some cases, protection of the amine group (e.g., Boc protection) is employed during synthesis to prevent side reactions.
Methylation of the Amine
Methylation of the amine group to obtain the methylamine derivative can be achieved by:
Treatment of the free amine with methyl iodide (CH3I) in an appropriate solvent such as acetonitrile or DMSO, often under mild conditions.
This step can be performed either before or after the triazole ring formation, depending on the synthetic route.
Representative Synthetic Route
A representative synthetic route for this compound is outlined below:
| Step | Starting Material | Reaction | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-bromoethylamine (protected as Boc) | Substitution with sodium azide | 2-azidoethylamine derivative | ~80 |
| 2 | 2-azidoethylamine derivative + phenylacetylene | CuAAC with CuSO4·5H2O, sodium ascorbate in t-BuOH/H2O | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethylamine (protected) | 70–90 |
| 3 | Deprotection of amine (e.g., Boc removal with TFA) | Acidic deprotection | Free 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethylamine | ~90 |
| 4 | Methylation with methyl iodide | Alkylation of amine | This compound | 80 |
Analytical Data and Characterization
Typical characterization data for compounds in this class include:
| Technique | Observations for this compound |
|---|---|
| 1H NMR (CDCl3) | Aromatic protons at δ 7.3–7.8 ppm (multiplets), triazole proton at ~7.7 ppm (singlet), ethyl chain protons at δ 3.0–4.0 ppm, methylamine protons as singlet at ~2.5–3.0 ppm |
| 13C NMR | Signals corresponding to triazole carbons (~140–150 ppm), aromatic carbons (~125–130 ppm), and alkyl carbons (~30–50 ppm) |
| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with the molecular weight of the methylated triazole amine |
| IR Spectroscopy | Characteristic triazole ring vibrations (~1500–1600 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹) |
Summary of Key Research Findings
The CuAAC reaction is the most reliable and widely used method to prepare 1,4-disubstituted 1,2,3-triazoles, including phenyl-substituted derivatives.
Protection of the ethylamine moiety during synthesis improves yields and selectivity.
Methylation of the amine can be efficiently achieved post-triazole formation using methyl iodide.
Yields for the overall synthetic sequence typically range from 70% to 90% per step, with final product purity confirmed by chromatographic and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions: Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as an electron-withdrawing group, facilitating the substitution of adjacent groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or under catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can lead to the formation of various substituted triazole derivatives .
Scientific Research Applications
Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural features and properties of Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine and related compounds:
Key Observations:
- Amine Functionality: The target compound’s primary amine contrasts with tertiary (e.g., 10h) or secondary amines (e.g., 5a), affecting solubility and reactivity.
- Linker Flexibility: Ethyl linkers (target compound, 5a) enhance conformational flexibility compared to rigid methyl or aromatic linkers (e.g., 10h).
- Biological Activity: Triazole-acetate derivatives exhibit strong corrosion inhibition (95.3% IE) , while hybrid triazole-thiones show antiproliferative effects .
Structure-Activity Relationships (SAR)
- Phenyl Substitution: The 4-phenyl group on the triazole ring enhances π-π stacking interactions, critical for binding to biological targets (e.g., aromatase in 5a–b) .
- Amine Modifications: Primary amines (target compound) may improve water solubility, whereas tertiary amines (10h) increase lipophilicity, affecting membrane permeability.
Biological Activity
Methyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in pharmaceuticals. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H14N4 |
| Molecular Weight | 202.26 g/mol |
| IUPAC Name | N-methyl-2-(4-phenyltriazol-1-yl)ethanamine |
| InChI | InChI=1S/C11H14N4/c1-12-7-8-15-9-11(13-14-15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
| Canonical SMILES | CNCCN1C=C(N=N1)C2=CC=CC=C2 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring facilitates interactions with enzymes and receptors due to its electron-withdrawing properties. This compound has been shown to exhibit:
Antimicrobial Activity : Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. This compound has demonstrated significant antimicrobial properties in vitro against a range of pathogens.
Antiviral Properties : Some studies suggest that this compound may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Its mechanism may involve inducing apoptosis in cancer cells and disrupting cell cycle progression.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Antimicrobial Studies
A study conducted on several triazole derivatives found that Methyl[2-(4-phenyltriazol)] exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Anticancer Activity
In vitro assays demonstrated that Methyl[2-(4-phenyltriazol)] could inhibit the growth of human cancer cell lines such as HeLa and MCF7. The IC50 values indicated potent cytotoxicity at low concentrations (IC50 < 10 µM), suggesting its potential as an anticancer agent .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress in neuronal cells, thereby offering a protective effect against neurodegenerative diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various triazole derivatives, Methyl[2-(4-phenytriazol)] was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth effectively with an MIC of 15 µg/mL for S. aureus and 20 µg/mL for E. coli .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on breast cancer cell lines (MCF7). The results showed that treatment with Methyl[2-(4-phenytriazol)] led to significant reductions in cell viability after 48 hours of exposure, with an observed IC50 value of 8 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
